molecular formula C10H7N3OS B1425037 6-(3-Methyl-1,2,4-oxadiazol-5-yl)-1,3-benzothiazole CAS No. 1283109-53-4

6-(3-Methyl-1,2,4-oxadiazol-5-yl)-1,3-benzothiazole

Cat. No. B1425037
M. Wt: 217.25 g/mol
InChI Key: XWYLKHSFTZHUIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-(3-Methyl-1,2,4-oxadiazol-5-yl)-1,3-benzothiazole” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .


Synthesis Analysis

While specific synthesis methods for “6-(3-Methyl-1,2,4-oxadiazol-5-yl)-1,3-benzothiazole” are not available, oxadiazoles can generally be synthesized via the reaction of amidoximes with acyl reagents such as anhydrides. This occurs in two steps: O-acylation of amidoxime (first step) and following cyclodehydration into 1,2,4-oxadiazole (second step) .

properties

IUPAC Name

5-(1,3-benzothiazol-6-yl)-3-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3OS/c1-6-12-10(14-13-6)7-2-3-8-9(4-7)15-5-11-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYLKHSFTZHUIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=C(C=C2)N=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Methyl-1,2,4-oxadiazol-5-yl)-1,3-benzothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-Methyl-1,2,4-oxadiazol-5-yl)-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
6-(3-Methyl-1,2,4-oxadiazol-5-yl)-1,3-benzothiazole
Reactant of Route 3
Reactant of Route 3
6-(3-Methyl-1,2,4-oxadiazol-5-yl)-1,3-benzothiazole
Reactant of Route 4
Reactant of Route 4
6-(3-Methyl-1,2,4-oxadiazol-5-yl)-1,3-benzothiazole
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
6-(3-Methyl-1,2,4-oxadiazol-5-yl)-1,3-benzothiazole
Reactant of Route 6
Reactant of Route 6
6-(3-Methyl-1,2,4-oxadiazol-5-yl)-1,3-benzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.